molecular formula C16H18ClN3 B020829 3,6-Diamino-2,7,10-trimethylacridinium chloride CAS No. 6441-73-2

3,6-Diamino-2,7,10-trimethylacridinium chloride

Cat. No. B020829
CAS RN: 6441-73-2
M. Wt: 287.79 g/mol
InChI Key: ADAOOVVYDLASGJ-UHFFFAOYSA-N
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Description

3,6-Diamino-2,7,10-trimethylacridinium chloride is a heterocyclic organic compound . It is also known by several synonyms such as Aurophosphine G, Corioflavine G, Corioflavine R, Corioflavin GG, Flavophosphine R, Corioflavine GGR, Aurophosphine 4G, Patent Phosphine G, AUROPHOSPHINE, 10-Methylacridinium Yellow, and others .


Molecular Structure Analysis

The molecular formula of this compound is C16H18ClN3 . The molecular weight is 287.787220 g/mol . The structure is based on an acridinium core, which is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

This compound has a boiling point of 520.5ºC at 760 mmHg and a flash point of 264.1ºC . Its density is 1.21g/cm³ . It has 3 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

  • Assembly of Dinuclear Double Helicates : It is used in studying the assembly of dinuclear double helicates, as demonstrated by its synthesis and structural characterisation (Keegan et al., 2001).

  • Kinetically Controlled Polycondensations : The compound is applied in kinetically controlled polycondensations for producing polyamides of aliphatic dicarboxylic acids (Kricheldorf et al., 2001).

  • DNA Photocleaving Agent : A variation of this compound, 3,6-diamino-10-[6-(4-nitrobenzoyloxy)hexyl]acridinium chloride, acts as a DNA photocleaving agent that binds and induces UV-induced DNA scission (Kuroda & Shinomiya, 1991).

  • Chemical Research Applications : It has potential applications in chemical research, particularly due to its electron-donating effects on pyridine and phenazine rings (Yamada et al., 1992).

  • Antimalarial Activity : It has shown substantial antimalarial activity in studies, though the research in this area was discontinued due to the potency of related series (Elslager et al., 1984).

  • Electroreduction Studies : The electroreduction of 3,6-diaminoacridinium polymercuride, a derivative, is studied for its role in the catalytic evolution of hydrogen and organomercury compounds (Studničková, 1992).

  • Nanofiltration Membrane Preparation : It is used in preparing nanofiltration polyamide membranes with high salt rejection and stable performance (Ji et al., 2019).

  • Reverse Osmosis Membranes : A related monomer is utilized in preparing thin-film composite reverse osmosis membranes, enhancing flux and improving surface structure (Wang et al., 2010).

  • Antitumor Activity : A compound in the same series, BW301U, is a potent inhibitor of mammalian dihydrofolate reductase with significant antitumor activity (Grivsky et al., 1980).

  • Synthesis and Properties of Soluble Polyesters : It is involved in the study of soluble polyesters with preformed ether and imide units, focusing on their thermal stability and other properties (Mehdipour‐Ataei & Zigheimat, 2007).

Safety And Hazards

When handling 3,6-Diamino-2,7,10-trimethylacridinium chloride, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

properties

IUPAC Name

2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAOOVVYDLASGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347583
Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
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Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,6-Diamino-2,7,10-trimethylacridinium chloride

CAS RN

6441-73-2, 40451-58-9, 12768-83-1
Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
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Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride
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Record name Aurophosphine G
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Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
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Record name 3,6-diamino-2,7,10-trimethylacridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Diamino-2,7,10-trimethylacridinium chloride
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Citations

For This Compound
2
Citations
TA Wynn - Name Reactions in Heterocyclic Chemistry II, 2011 - Wiley Online Library
Bemthsen's synthesis of 9-phenyl acridine in 1884 is the first reported method for making acridines and was used as proof of their structure. 3 At the turn of the 19th century, there were …
Number of citations: 2 onlinelibrary.wiley.com
TA Wynn - Name Reactions in Heterocyclic Chemistry II, 2011 - John Wiley & Sons
Number of citations: 0

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